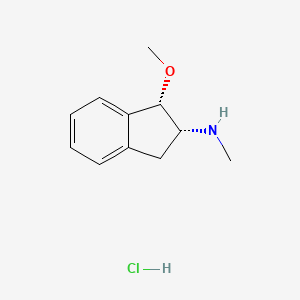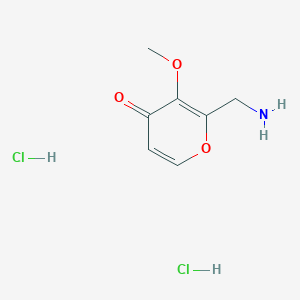![molecular formula C11H19N3O2S B7450932 tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)
tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential in treating various types of cancers. The compound is known for its ability to selectively inhibit the activity of specific kinases, thereby preventing the growth and proliferation of cancer cells.
Wirkmechanismus
Tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate selectively inhibits the activity of specific kinases, such as BTK, ITK, and TXK, which are involved in the signaling pathways that promote the growth and proliferation of cancer cells. By inhibiting these kinases, tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate prevents the activation of downstream signaling pathways, thereby preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical studies, with no significant toxicity observed. tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate has also been shown to have a favorable safety profile in clinical trials, with manageable adverse events.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate is its selectivity for specific kinases, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate is its potential for drug resistance, which can limit its efficacy in long-term treatment.
Zukünftige Richtungen
For the development of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate include combination therapy, analog development, and overcoming drug resistance.
Synthesemethoden
The synthesis of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate involves several steps, starting with the reaction of tert-butyl chloroformate with 2-amino-1,3-thiazole-4-carboxylic acid to form tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate. The compound is then purified using various chromatographic techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and solid tumors. The compound has been shown to selectively inhibit the activity of specific kinases, such as BTK, ITK, and TXK, which play a crucial role in the growth and proliferation of cancer cells. tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2,3)16-9(15)14-11(4,5)7-6-17-8(12)13-7/h6H,1-5H3,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBPLYVZWIEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)

![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
